molecular formula C23H24O9 B1247271 Rhinacanthin F

Rhinacanthin F

Cat. No.: B1247271
M. Wt: 444.4 g/mol
InChI Key: KTVCMDZMYIVGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhinacanthin F is a natural product found in Rhinacanthus nasutus with data available.

Scientific Research Applications

Antidiabetic Activity

Rhinacanthin F has shown potential in ameliorating conditions related to diabetes. Studies have observed its beneficial impact on hyperglycemia, hyperlipidemia, and pancreatic dysfunction in diabetic rats. Notably, this compound treatment led to a reduction in fasting blood glucose, HbA1c, lipid profile levels, and pancreatic malonaldehyde levels, while elevating serum insulin and pancreatic antioxidative enzymes. This suggests that this compound could play a role in alleviating pancreatic and other diabetic complications (Adam et al., 2016).

Osteoclastogenesis Inhibition

This compound has demonstrated the ability to inhibit osteoclast differentiation and bone resorption. It acts by suppressing the RANKL-induced nuclear factor of activated T cells c1 (NFATc1) expression and phosphorylation of certain kinases. This inhibition cascade points towards its potential in treating abnormal bone lysis associated with inflammatory bone resorption (Tomomura et al., 2015).

Antiproliferative Activity

This compound has exhibited antiproliferative activity against various cancer cell lines, including cervical, prostate, and bladder carcinoma cells. It has also shown in vivo antiproliferative activity, suggesting its potential as a therapeutic agent for cancer treatment (Gotoh et al., 2004).

Antioxidant and Anti-inflammatory Effects

The compound has been researched for its protective effects against oxidative stress and inflammation, particularly in diabetic nephropathy. Studies indicate that this compound can significantly reduce kidney index, renal oxidative stress markers, and pro-inflammatory cytokines while increasing renal antioxidative enzyme levels (Zhao et al., 2019).

Anti-Parkinson's Potential

This compound has shown promise in treating symptoms of Parkinson's disease. In studies involving haloperidol-induced parkinsonism in mice, this compound administration led to significant improvements in motor symptoms and reduced cataleptic effects. It also notably enhanced antioxidant enzyme levels and restored neurotransmitter levels in brain tissue, without adverse effects on blood count or liver and kidney function tests (Saleem et al., 2021).

Properties

Molecular Formula

C23H24O9

Molecular Weight

444.4 g/mol

IUPAC Name

dimethyl 2-(1,3-benzodioxol-5-ylmethyl)-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butanedioate

InChI

InChI=1S/C23H24O9/c1-26-19-9-14(10-20-21(19)32-12-31-20)7-16(23(25)28-3)15(22(24)27-2)6-13-4-5-17-18(8-13)30-11-29-17/h4-5,8-10,15-16H,6-7,11-12H2,1-3H3

InChI Key

KTVCMDZMYIVGEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CC(C(CC3=CC4=C(C=C3)OCO4)C(=O)OC)C(=O)OC

Synonyms

rhinacanthin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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